

Technical Guide: 1-lodopropane-2,2,3,3,3-d5

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Compound of Interest

Compound Name: 1-lodopropane-2,2,3,3,3-d5

Cat. No.: B15126229

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Audience: Researchers, scientists, and drug development professionals.

Core Properties of 1-lodopropane-2,2,3,3,3-d5

1-lodopropane-2,2,3,3,3-d5 is a deuterated form of 1-iodopropane, where five hydrogen atoms on the second and third carbon atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer for studying reaction mechanisms. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished in mass spectrometric analyses.

Physicochemical Data

The key quantitative data for **1-lodopropane-2,2,3,3,3-d5** are summarized in the table below.

Property	Value
Molecular Weight	175.02 g/mol [1][2]
Molecular Formula	C3D5H2I[3]
CAS Number	1095269-04-7[1][2]
Isotopic Purity	≥98 atom % D[2]
Synonyms	n-Propyl-d5 lodide, 1-lodopropane-d5



Applications in Research

While specific research applications for **1-lodopropane-2,2,3,3,3-d5** are not extensively documented in peer-reviewed literature, its primary utility can be inferred from the common applications of deuterated alkyl halides. The most prominent application is its use as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

- Correction for Matrix Effects: They help to correct for variations in ionization efficiency caused by co-eluting components of the sample matrix.
- Improved Accuracy and Precision: By co-eluting closely with the analyte, the deuterated standard experiences similar variations during sample preparation and analysis, allowing for accurate normalization of the analyte signal.
- Quantification of Analytes: They are crucial for the accurate quantification of analytes in complex matrices like plasma, blood, and tissue extracts.

Experimental Protocols

The following is a representative experimental protocol for the use of **1-lodopropane-2,2,3,3,3-d5** as an internal standard in a quantitative LC-MS/MS assay for the determination of a target analyte (e.g., a small molecule drug or metabolite) in a biological matrix.

Disclaimer: This is a generalized protocol. Specific parameters such as concentrations, volumes, and instrument settings should be optimized for the specific analyte and matrix.

Materials and Reagents

- Analyte Stock Solution: 1 mg/mL in a suitable solvent (e.g., methanol).
- Internal Standard (1-lodopropane-2,2,3,3,3-d5) Stock Solution: 1 mg/mL in a suitable solvent (e.g., methanol).
- Working Standard Solutions: Prepared by serial dilution of the stock solutions.



- Biological Matrix: e.g., human plasma, rat liver microsomes.
- Protein Precipitation Solvent: e.g., acetonitrile or methanol, potentially containing an acid or base to improve precipitation.
- LC-MS Grade Solvents: For mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).

Sample Preparation: Protein Precipitation

- Spiking of Internal Standard: To 100 μL of the biological matrix sample in a microcentrifuge tube, add a small volume (e.g., 5 μL) of the internal standard working solution to achieve a final concentration appropriate for the assay.
- Vortex: Briefly vortex the sample to ensure homogeneity.
- Protein Precipitation: Add a volume of cold protein precipitation solvent (e.g., 300 μL of acetonitrile).
- Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
- Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to enhance sensitivity.

LC-MS/MS Analysis

 Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.



- Chromatographic Column: A reverse-phase C18 column is commonly used for small molecules.
- Mobile Phases: A gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Mass Spectrometry Method: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard (1-lodopropane-2,2,3,3,3-d5) must be determined and optimized.

Data Analysis

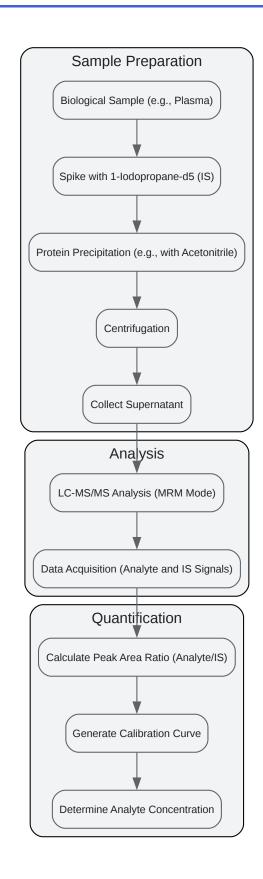
- Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
- Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
- Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in the prepared calibration standards.
- Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using **1-lodopropane-2,2,3,3,3-d5** as an internal standard in a typical quantitative bioanalytical assay.





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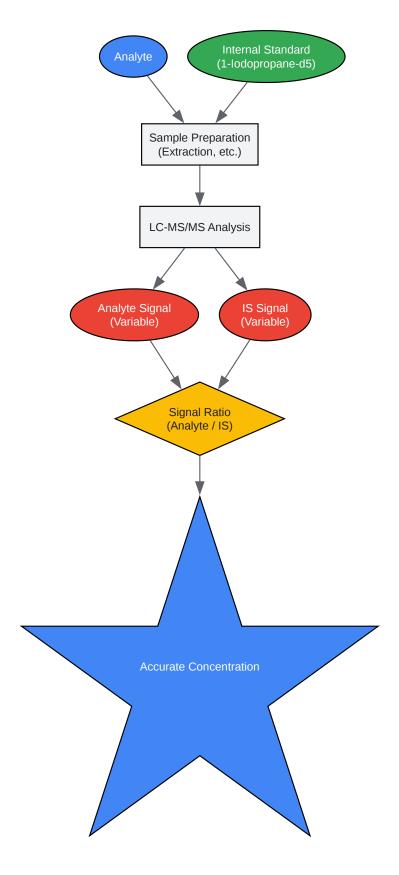
Caption: Workflow for quantitative analysis using a deuterated internal standard.



Logical Relationship in Internal Standard-Based Quantification

The diagram below illustrates the logical relationship in how an internal standard corrects for variability in quantitative analysis.





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References

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. pubcompare.ai [pubcompare.ai]
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